molecular formula C8H6N2 B8695942 3-Pyridin-4-YL-acrylonitrile

3-Pyridin-4-YL-acrylonitrile

Cat. No.: B8695942
M. Wt: 130.15 g/mol
InChI Key: ZJUZXVVBRCEDTF-UHFFFAOYSA-N
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Description

Significance of Pyridyl Acrylonitriles as Chemical Scaffolds

Pyridyl acrylonitriles are a class of organic compounds that incorporate both a pyridine (B92270) ring and an acrylonitrile (B1666552) functional group. This combination results in a versatile chemical scaffold with a wide array of potential applications. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common structural motif in many biologically active compounds and pharmaceuticals. frontiersin.org Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable component in drug design. frontiersin.org

The acrylonitrile group, with its reactive double bond and cyano group, provides a handle for a variety of chemical transformations. jmchemsci.com This functionality allows for the construction of more complex molecules through reactions such as Michael additions, cycloadditions, and various palladium-catalyzed cross-coupling reactions. researchgate.netfrontiersin.org The conjugation of the electron-withdrawing nitrile group with the pyridine ring through a double bond creates a system with interesting photophysical properties, leading to applications in materials science, particularly in the development of fluorescent dyes and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The strategic placement of the nitrogen atom within the pyridine ring (at the 2, 3, or 4-position) and the substitution pattern on both the pyridine and acrylonitrile moieties allow for fine-tuning of the molecule's steric and electronic properties. chemicalpapers.com This modularity makes pyridyl acrylonitriles highly attractive scaffolds for medicinal chemistry, where they are used to develop new therapeutic agents, and in materials science for the creation of novel functional materials. reading.ac.uknih.gov

Historical Context of Acrylonitrile Chemistry and its Pyridine Derivatives

The journey of acrylonitrile chemistry began in 1893 when French chemist Charles Moureu first synthesized the parent compound, acrylonitrile (CH₂=CHCN). acs.orgwikipedia.orgacs.org Initially, its production was a multi-step and costly process, limiting its widespread use. acs.org Early methods involved the dehydration of acrylamide (B121943) or ethylene (B1197577) cyanohydrin. acs.orgnih.gov A significant breakthrough came in the 1930s with the development of industrial-scale production, which was further revolutionized in the 1950s by the Sohio process. acs.org This process, involving the catalytic ammoxidation of propylene, made acrylonitrile readily available and inexpensive, paving the way for its extensive use in the polymer industry. acs.orgwikipedia.orgacs.org Today, acrylonitrile is a key monomer in the production of commercially important polymers like polyacrylonitrile, used in acrylic fibers, and acrylonitrile-butadiene-styrene (ABS) plastics. wikipedia.orgscribd.com

The exploration of pyridine derivatives of acrylonitrile is a more recent development, driven by the search for novel compounds with specific biological activities and material properties. The synthesis of these derivatives often employs the Knoevenagel condensation, a versatile reaction that joins an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a pyridylacetonitrile. jmchemsci.comnih.govchemicalpapers.com This method has been successfully used to prepare a variety of pyridyl acrylonitriles with different substitution patterns. nih.govchemicalpapers.com The growing interest in these compounds stems from their potential as building blocks in the synthesis of more complex heterocyclic systems and their promising applications in medicinal chemistry and materials science. jmchemsci.comcdnsciencepub.com

Scope and Research Trajectories for 3-Pyridin-4-YL-acrylonitrile

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is the development of new and efficient synthetic methodologies to access these compounds and their analogs. frontiersin.orgcdnsciencepub.com This includes exploring novel catalytic systems and reaction conditions to improve yields and stereoselectivity. rsc.orgrsc.org

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of biologically active molecules. jmchemsci.com Researchers are exploring its potential in the development of agents with a range of therapeutic applications. jmchemsci.comontosight.ai The ability to modify the structure of this compound allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates. jmchemsci.com

The unique photophysical properties of pyridyl acrylonitriles, including this compound, are a major focus in materials science. researchgate.netnih.govmdpi.com Studies are underway to understand how the molecular structure influences properties like absorption, fluorescence, and nonlinear optical activity. nih.govresearchgate.net This knowledge is being applied to the design of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.netnih.gov Future research is expected to further explore the potential of this compound in these areas, with a focus on creating more efficient and stable materials.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Acrylonitrile

PropertyValue
Molecular FormulaC₃H₃N
Molar Mass53.064 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Density0.81 g/cm³ wikipedia.org
Melting Point-84 °C wikipedia.org
Boiling Point77 °C wikipedia.org
Solubility in Water70 g/L wikipedia.org

Table 2: Spectroscopic Data for a Representative this compound Derivative

Spectroscopic TechniqueData
¹H NMR (300 MHz, CDCl₃)δ: 8.55 (s, 1H), 8.15 (d, 1H), 7.82 (s, 1H), 7.69 (d, 2H), 7.60 (d, 1H), 7.42 (m, 3H), 7.22 (d, 1H), 6.85 (t, 1H) jmchemsci.com
¹³C NMR (75 MHz, CDCl₃)δ: 144.9, 139.9, 135.7, 133.5, 129.4, 129.2, 126.2, 126.1, 125.8, 118.4, 117.9, 113.8, 113.5, 111.6 jmchemsci.com
Mass Spectrometry (HRMS ESI)m/z calc. for C₁₆H₁₁N₃ [M+H]⁺: 245.14834, found: 245.14739 jmchemsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3-pyridin-4-ylprop-2-enenitrile

InChI

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H

InChI Key

ZJUZXVVBRCEDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Acrylonitrile and Its Analogs

Classical and Contemporary Approaches to 3-Pyridin-4-YL-acrylonitrile Synthesis

The formation of the characteristic carbon-carbon double bond in this compound is typically achieved through well-established reactions like the Knoevenagel condensation or through the versatile chemistry of palladium catalysis.

The Knoevenagel condensation is a cornerstone of organic synthesis for forming C-C bonds, particularly for producing electrophilic alkenes. imedpub.comsciensage.info This reaction involves the condensation of a carbonyl compound, such as pyridine-4-carbaldehyde, with an active methylene (B1212753) compound like malononitrile, typically facilitated by a basic catalyst. bhu.ac.in The versatility of this reaction has led to the development of numerous protocols, including those employing advanced catalyst systems and environmentally benign conditions. recentscientific.com

A variety of heterogeneous catalysts have been explored to facilitate easier separation and recycling. These include:

Natural and Modified Minerals: Porous calcium hydroxyapatite (B223615) has been used as an effective catalyst, particularly under microwave irradiation. mdpi.com

Metal Oxides: A binary metal oxide of CaO–MgO has demonstrated high efficiency as a solid-base catalyst for Knoevenagel condensations in water at room temperature. acs.org

Functionalized Materials: Pyridinedicarboxamide functionalized mesoporous organosilica has been shown to be an efficient heterogeneous basic catalyst for the condensation of benzaldehyde (B42025) derivatives with malononitrile. nih.gov

Metal Complexes: Ruthenium complexes tethered to covalent triazine frameworks have been developed for tandem aerobic oxidation-Knoevenagel condensation reactions, converting alcohols to α,β-unsaturated nitriles. nih.govresearchgate.net

Natural Extracts: In the pursuit of green chemistry, natural catalysts such as guava leaf extract have been successfully employed for the Knoevenagel condensation of aromatic aldehydes with malononitrile. recentscientific.com

The table below summarizes the performance of various catalyst systems in Knoevenagel condensation reactions for synthesizing α,β-unsaturated nitriles.

Catalyst SystemAldehyde SubstrateActive Methylene CompoundReaction ConditionsYield (%)
Porous Hydroxyapatite4-NitrobenzaldehydeMalononitrileSolvent-free, Microwave (2 min)High
La2O2CO3-TiO2BenzaldehydeMalononitrileNot specified>85%
CaO-MgOAromatic AldehydesMalononitrileWater, Room TemperatureHigh
Guava Leaf ExtractAromatic AldehydesMalononitrileNot specifiedHigh
pEVPBr-stabilized PdIodobenzenePhenylboronic acidAqueous Na2CO3, 0.5-9h59-95%

Modern synthetic chemistry emphasizes the development of environmentally friendly protocols. imedpub.com In the context of the Knoevenagel condensation, this has led to solvent-free and microwave-assisted procedures that offer advantages such as reduced reaction times, lower energy consumption, and minimized waste. mdpi.comoatext.com

Solvent-free Knoevenagel condensations can be achieved by mixing the reactants with a catalyst, sometimes with the aid of microwave irradiation to accelerate the reaction. mdpi.com For instance, the combination of microwave activation and hydroxyapatite catalysis under solvent-free conditions provides high yields of condensation products in short reaction times. mdpi.com Similarly, using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation is another efficient solvent-free method for preparing α,β-unsaturated compounds. oatext.com These "green chemistry" approaches often lead to cleaner reactions with easier product isolation. tandfonline.comresearchgate.net

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including this compound and its analogs. These methods enable the formation of carbon-carbon bonds with high precision and functional group tolerance.

Cross-coupling reactions are fundamental transformations in modern organic synthesis. Several named reactions catalyzed by palladium (or copper for the Ullmann reaction) are applicable to the synthesis of vinylpyridines.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.org For the synthesis of this compound, this could involve the reaction of 4-pyridinylboronic acid with a 3-haloacrylonitrile or, alternatively, the coupling of a 4-halopyridine with a vinylboron compound derived from acrylonitrile (B1666552). The reaction is catalyzed by a palladium(0) complex and requires a base for the transmetalation step. libretexts.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgsynarchive.com This method is known for its high functional group tolerance. orgsyn.org The synthesis could proceed by coupling a pyridyl-zinc halide with a 3-haloacrylonitrile. orgsyn.org

Ullmann Reaction: Traditionally a copper-catalyzed coupling of two aryl halides, modern variations of the Ullmann reaction can use palladium and have expanded scope. wikipedia.orgbyjus.comnih.gov While classic Ullmann reactions are typically used for symmetric biaryl synthesis, modified protocols can be applied to C-C bond formation between different types of carbon centers, although it is less commonly used for this specific transformation compared to Suzuki or Negishi couplings. organic-chemistry.orgslideshare.net

The table below provides a conceptual overview of these cross-coupling strategies.

Coupling ReactionReagent 1Reagent 2CatalystKey Features
SuzukiPyridylboronic AcidHaloacrylonitrilePalladium Complex + BaseMild conditions, stable reagents
NegishiPyridylzinc HalideHaloacrylonitrilePalladium or Nickel ComplexHigh functional group tolerance
UllmannPyridyl HalideAcrylonitrile DerivativeCopper (classic) or PalladiumOften requires harsh conditions

Beyond the classical named cross-coupling reactions, other palladium-mediated transformations have emerged as powerful tools. A notable example is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govresearchgate.net This approach allows for the direct formation of the desired acrylonitrile structure.

In this methodology, a compound like 2-(pyridin-4-yl)acetonitrile (B76164) would be reacted with a vinyl halide (e.g., vinyl bromide) in the presence of a palladium catalyst and a suitable ligand, such as NIXANTPHOS. nih.govresearchgate.net This reaction directly constructs the C-C double bond, furnishing the aryl acrylonitrile product. The method has been shown to be scalable and tolerates a variety of functional groups on both the arylacetonitrile and the vinyl partner. nih.gov

Multi-Component Reactions for Pyridine (B92270) Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridine derivatives from simple starting materials in a single step. bohrium.comresearchgate.net These reactions are advantageous as they can generate molecular diversity and are often amenable to green chemistry principles. bohrium.comacsgcipr.org

One sophisticated MCR approach for the synthesis of substituted pyridines involves the use of lithiated alkoxyallenes and nitriles. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general strategy provides a viable route to functionalized pyridine rings. The reaction typically proceeds through the formation of a β-ketoenamide intermediate, which can then undergo cyclization to form a 4-hydroxypyridine (B47283) derivative. This intermediate can be further modified to introduce the desired acrylonitrile functionality.

The general mechanism involves the addition of a lithiated alkoxyallene to a nitrile, followed by trapping with an acylating agent to form the key β-ketoenamide precursor. This precursor can then be cyclized under acidic or thermal conditions to yield the pyridine ring. The versatility of this method allows for the introduction of various substituents on the pyridine ring by choosing the appropriate starting materials.

Table 1: Representative Multi-Component Synthesis of Pyridine Derivatives This table presents examples of multi-component reactions for the synthesis of various pyridine derivatives, illustrating the scope of this methodology. Specific data for this compound is not available in the provided search results.

Starting Material 1 Starting Material 2 Starting Material 3 Catalyst/Conditions Product Yield (%) Reference
Aldehyde Malononitrile 1,3-Thiazolidinedione - Thiazolo[3,2-a]pyridine derivative Good researchgate.net
Vinyl ketone/aldehyde Amine Alkyne Rhodium catalyst Substituted pyridinium (B92312) salt Good researchgate.net
Aldehyde Malononitrile Acyclic/cyclic ketone Ammonium acetate Polysubstituted pyridine Good to excellent researchgate.net

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex heterocyclic systems. nih.gov For the synthesis of this compound, a plausible tandem approach could involve a Knoevenagel condensation followed by an intramolecular cyclization.

A representative cascade process for forming a pyridine ring is the [5+1] cyclization, which can be achieved through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. nih.gov While a direct application to this compound is not explicitly detailed in the available literature, this methodology highlights the potential for constructing highly functionalized pyridines from acyclic precursors. For instance, a tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes, and a barbituric acid derivative has been reported to yield pyrano[2,3-d]pyrimidine diones, showcasing a similar reaction concept. pcbiochemres.com

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net

Electrochemical reductive coupling offers a promising route for the synthesis of pyridine derivatives. This can involve the coupling of two different molecules or the intramolecular cyclization of a suitable precursor. For instance, the reductive coupling of pyridines can lead to the formation of bipyridyl structures. nih.gov While direct electrochemical synthesis of this compound is not well-documented, the principles of electrocatalysis can be applied to the formation of the pyridine ring or the acrylonitrile moiety. Electrocatalysis can enhance the efficiency and selectivity of electrochemical reactions by lowering the activation energy and directing the reaction towards the desired product. The electrohydrodimerization of acrylonitrile to adiponitrile (B1665535) is a large-scale industrial process that demonstrates the power of electrocatalysis. acs.orgresearchgate.net

Recent advances in organic electrosynthesis have expanded the scope of this technology to include the synthesis of a wide range of organic molecules, including nitrogen-containing heterocycles. researchgate.net The use of electricity as a "green" reagent allows for precise control over the redox potential of the reaction, enabling transformations that are difficult to achieve with conventional methods. For example, electrochemical methods have been developed for the C-H deuteration of pyridine derivatives using D2O, showcasing the fine control achievable with electrochemistry. nih.gov The electrosynthesis of adiponitrile from acrylonitrile highlights the potential for C-C bond formation using electrochemical methods. researchgate.netchemrxiv.org

Table 2: Examples of Electrochemical Synthesis of Organic Compounds This table provides examples of electrochemical synthetic methods for various organic compounds, illustrating the potential of this approach. Specific data for this compound is not available in the provided search results.

Substrate Reagent(s) Electrode Material Conditions Product Yield (%) Reference
Acrylonitrile Water Bismuth nanosheets Controlled-potential electrolysis Adiponitrile High selectivity ncku.edu.tw
Pyridine derivatives D2O - Metal-free, acid-/base-free C4-deuterated pyridines High nih.gov
2- and 4-Vinylpyridine - - Electrolytic reductive coupling Dimeric products - acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting these principles. A likely synthetic route for this compound is the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with malononitrile.

The Knoevenagel condensation is a well-established method for C-C bond formation and is amenable to green chemistry approaches. bas.bg Key strategies include the use of alternative solvents, catalyst-free conditions, and energy-efficient reaction methods. For instance, conducting the Knoevenagel condensation in a mixture of water and ethanol (B145695) at room temperature can provide high yields of the desired product without the need for a catalyst. bas.bg

Solvent-free conditions, either under microwave irradiation or thermal heating, have also been successfully employed for the Knoevenagel condensation of aromatic ketones with malononitrile, offering a cleaner and more efficient process. arkat-usa.orgumich.eduresearchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. arkat-usa.org Furthermore, the atom economy of multi-component reactions for pyridine synthesis is generally high, as most of the atoms of the starting materials are incorporated into the final product. researchgate.net

Table 3: Green Synthesis Approaches for Knoevenagel Condensation This table presents examples of green chemistry approaches applied to the Knoevenagel condensation, a key reaction for the synthesis of acrylonitrile derivatives.

Aldehyde/Ketone Active Methylene Compound Catalyst/Solvent Conditions Product Yield (%) Reference
Pyridinecarbaldehydes Malononitrile Catalyst-free / H2O:EtOH Room temperature 2-(Pyridinylmethylene)malononitriles High bas.bg
Aromatic ketones Malononitrile NH4OAc or silica (B1680970) gel / Solvent-free Microwave irradiation Arylidenemalononitriles High arkat-usa.orgumich.edu
Benzaldehyde Malononitrile Amino-bifunctional frameworks / Ethanol Room temperature Benzylidenemalononitrile 100% conversion nih.gov

Solvent Selection and Green Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Modern approaches prioritize benign alternatives. Water is a highly desirable green solvent due to its safety, availability, and low environmental impact. nih.gov The synthesis of various nitrile-containing heterocyclic compounds has been successfully demonstrated in aqueous media, often leading to high yields and simplified work-up procedures. researchgate.net For instance, the synthesis of indole–acrylonitrile hybrids has been achieved in an ethanol/water mixture or solely in water, eliminating the need for hazardous solvents. researchgate.net

Another green approach is the use of deep eutectic solvents (DES) or ionic liquids (ILs). researchgate.net These solvents are characterized by low volatility, high thermal stability, and recyclability. Choline chloride/urea based DES has been employed for the synthesis of pyrazole-based heteroaromatic compounds, showcasing the potential of such media to facilitate reactions with short reaction times and high yields without the need for traditional hazardous solvents. researchgate.net Performing reactions under solvent-free conditions represents the ideal green chemistry scenario, a method that has been successfully applied to the synthesis of some pyridine derivatives under microwave irradiation, further minimizing waste. jocpr.com

The table below summarizes the impact of different solvents on the synthesis of acrylonitrile analogs.

Solvent SystemReactantsConditionsYieldReference
WaterBenzaldehyde, Malononitrile, Morpholine, 3,4-dichlorophenyl isocyanideUltrasound, 80 °CGood nih.gov
Ethanol/Water (1:1)3-(cyanoacetyl)indole, Benzaldehyde derivativesRefluxHigh researchgate.net
Aqueous MediaSalicylaldehyde derivatives, 3-(cyanoacetyl)indoleAmmonium acetateHigh researchgate.net
Choline chloride/urea DES3-methyl-5-pyrazolone, Aromatic aldehydes-Efficient researchgate.net
Absolute EthanolChalcones, 3-aminobut-2-enenitrileMicrowave, 130-140 °C49–90% jocpr.com
Solvent-FreeAldehydes/Ketones, Ammonium acetateMicrowave- jocpr.com

Energy-Efficient Synthetic Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted)

To reduce energy consumption and accelerate reaction rates, modern synthetic chemistry has embraced alternative energy sources like microwave (MW) irradiation and ultrasound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained significant attention as a high-speed, efficient technique. jocpr.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. researchgate.net This technique has been successfully used to synthesize a variety of pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com For example, the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave irradiation at 130-140 °C for 10-30 minutes resulted in yields ranging from 49% to 90%. jocpr.com Similarly, three-component reactions to form pyrazolo[3,4-d]pyrimidin-4-ones have been optimized under controlled microwave irradiation, demonstrating the method's selectivity and broad applicability. sunway.edu.my

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic route. The phenomenon of acoustic cavitation generates localized "hot-spots" of intense temperature and pressure, which can enhance reaction rates and yields. researchgate.net Ultrasound-assisted synthesis is noted for its operational simplicity, reduced energy consumption, and ability to be performed at room temperature. researcher.lifenih.gov This method has been used for the synthesis of multi-substituted tetrahydropyridine-3-carboxylates in an aqueous medium, resulting in high yields within short reaction times. researchgate.net Comparative studies have consistently shown that ultrasound irradiation can decrease reaction times from hours to minutes and increase yields compared to conventional heating methods. nih.gov

The following table compares conventional heating with energy-efficient techniques for the synthesis of related heterocyclic compounds.

TechniqueReactionReaction TimeYieldReference
Conventional HeatingSynthesis of bis-pyrimidines2.5 hours72-73% nih.gov
Ultrasound IrradiationSynthesis of bis-pyrimidines35 minutes82-84% nih.gov
Conventional HeatingSynthesis of 2-aminopyrimidine (B69317) derivatives240-360 minutes55-70% nih.gov
Ultrasound IrradiationSynthesis of 2-aminopyrimidine derivatives20-30 minutes80-88% nih.gov
Conventional HeatingSynthesis of amino pyridines-60% preprints.org
Microwave IrradiationSynthesis of amino pyridines-Good preprints.org

Catalyst Design for Sustainable Production

Catalyst innovation is central to developing sustainable production methods for this compound and its analogs. The focus is on creating catalysts that are highly efficient, selective, reusable, and environmentally benign. While the commercial production of acrylonitrile has historically relied on catalysts like bismuth molybdate (B1676688) (BiMo-based) or antimony-based (Sb-based) systems for the ammoxidation of propylene, research into greener alternatives is ongoing. pnnl.gov

For laboratory and potential industrial-scale synthesis via Knoevenagel condensation, several sustainable catalyst strategies are being explored:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling, which minimizes waste and reduces costs. Materials like functionalized SBA mesoporous silica have been used as solid acid catalysts, demonstrating high yields in the synthesis of various heterocycles. nih.gov

Ionic Liquid Catalysts: Ionic liquids can function not only as green solvents but also as catalysts. For example, N-carboxymethyl-3-pyridinium hydrogensulfate ([N-CH2CO2H-3-pic]HSO4) has been developed as a novel, efficient, and reusable ionic liquid catalyst for the synthesis of tetrahydropyridines under ultrasound irradiation in water. researchgate.net

Catalyst-Free Systems: The ultimate green synthesis involves eliminating the catalyst entirely. Several protocols have been developed for synthesizing acrylonitrile derivatives under catalyst-free conditions, often facilitated by green solvents like water or by using energy-efficient methods like microwave or ultrasound irradiation. nih.govresearchgate.net

The design of catalysts for sustainable production also extends to 3D printing, which allows for the creation of structured catalysts with optimized shapes and surface areas, potentially enhancing catalytic activity and stability. mdpi.com

Advanced Derivatization Strategies of this compound

This compound is a versatile building block in organic synthesis due to its reactive functional groups: the pyridine ring, the carbon-carbon double bond, and the nitrile group. These sites allow for a wide range of derivatization reactions to create more complex molecules with potential applications in materials science and pharmaceuticals.

Advanced derivatization strategies often involve multicomponent reactions (MCRs) or cycloaddition reactions to rapidly build molecular complexity. The electron-deficient nature of the double bond, conjugated to the nitrile group, makes it an excellent Michael acceptor. This allows for the addition of various nucleophiles, leading to a diverse array of functionalized pyridine derivatives.

Furthermore, the nitrile group can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to new classes of compounds. The pyridine nitrogen can be quaternized or oxidized, further modifying the molecule's properties.

Recent synthetic strategies focus on one-pot functionalization, where multiple transformations occur sequentially in a single reaction vessel, improving efficiency and reducing waste. For instance, copper-catalyzed one-pot reactions have been used to create pharmaceutically relevant scaffolds from simple styrenes by combining aziridination, ring-opening with an azide (B81097), and cycloaddition reactions. While not directly applied to this compound, this methodology illustrates an advanced strategy that could be adapted for its derivatization.

Chemical Reactivity and Mechanistic Investigations of 3 Pyridin 4 Yl Acrylonitrile

Cycloaddition Reactions Involving the Acrylonitrile (B1666552) Moiety

The carbon-carbon double bond in 3-pyridin-4-yl-acrylonitrile is activated by two electron-withdrawing groups: the nitrile and the 4-pyridyl ring. This electronic feature makes it an excellent substrate, typically as the electrophilic partner, in various cycloaddition reactions to form five- and six-membered ring systems.

Diels-Alder Reactions: Direct and Inverse Electron Demand

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. lu.se In this context, this compound functions as a dienophile.

Given its electron-deficient nature, this compound is an ideal dienophile for direct (or normal) electron-demand Diels-Alder reactions . In these reactions, it pairs with an electron-rich diene. The reaction involves the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing groups on the acrylonitrile lower the energy of its LUMO, facilitating the reaction. A classic example of this type of reaction involves the cycloaddition of 1,3-butadiene (B125203) with acrylonitrile to yield 4-cyanocyclohexene. libretexts.org The presence of the 4-pyridyl group is expected to further enhance the reactivity compared to unsubstituted acrylonitrile.

Inverse electron-demand Diels-Alder reactions involve an electron-poor diene and an electron-rich dienophile. While this compound itself is not suited for this role, this reaction type is highly relevant for the synthesis of the pyridine (B92270) core itself. For instance, electron-deficient aza-dienes like 1,2,4-triazines react with electron-rich dienophiles (alkenes or alkynes) to form pyridine derivatives after the extrusion of a small molecule like dinitrogen. acsgcipr.orgresearchgate.net

Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are powerful tools for synthesizing complex polycyclic systems. ucla.edursc.org These reactions are often more facile than their intermolecular counterparts due to a reduced entropic barrier. ucla.edu For a derivative of this compound to undergo an IMDA reaction, a diene moiety must be tethered to the molecule, for example, through the pyridine nitrogen or a substituent on the ring. While specific examples for this compound are not prevalent, heating 1-alkynylpyrano[3,4-b]indol-3-ones generates an indole-based diene that reacts intramolecularly with the tethered alkyne dienophile. rsc.org A similar strategy could theoretically be applied to create complex fused heterocyclic systems from this compound derivatives.

When an unsymmetrical diene reacts with this compound, the question of regioselectivity arises. For example, in the reaction with isoprene (B109036) (2-methyl-1,3-butadiene), two regioisomers, the "ortho" (1,4-adduct) and "meta" (1,3-adduct), are possible. For acrylonitrile reacting with isoprene, the major product is the 4-substituted cyclohexene (B86901) ("ortho" product). igtpan.com This selectivity is governed by the electronic and steric influences of the substituents on both the diene and dienophile.

Stereoselectivity, specifically the preference for the endo or exo transition state, is another key aspect. The endo rule for normal electron-demand Diels-Alder reactions predicts that the electron-withdrawing substituent on the dienophile will orient itself "under" the diene in the transition state, a preference often attributed to favorable secondary orbital interactions. This leads to the endo product. However, the exo product is thermodynamically more stable, and under conditions of reversibility or with certain catalysts, it can become the major product. nih.gov

Table 1: Predicted Selectivity in the Diels-Alder Reaction of this compound with Isoprene

Selectivity TypePossible ProductsFavored Product (Predicted)Rationale
Regioselectivity 4-Methyl-1-(pyridin-4-yl)cyclohex-3-ene-1-carbonitrile ("Ortho") vs. 5-Methyl-1-(pyridin-4-yl)cyclohex-3-ene-1-carbonitrile ("Meta")"Ortho" adductBased on established selectivity for acrylonitrile and favorable orbital overlap between the most nucleophilic carbon of the diene (C1) and the most electrophilic carbon of the dienophile (Cβ).
Stereoselectivity Endo adduct vs. Exo adductEndo adductUnder kinetic control, secondary orbital interactions between the p-orbitals of the diene and the substituents on the dienophile favor the endo transition state.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions that form five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 electrons) and a dipolarophile (typically an alkene or alkyne). As an electron-deficient alkene, this compound is an excellent dipolarophile.

These reactions are classified based on the relative energies of the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. nih.gov In reactions with this compound, a normal-electron demand cycloaddition is expected, where the controlling interaction is between the HOMO of the 1,3-dipole and the LUMO of the acrylonitrile derivative. nih.gov

A variety of five-membered heterocycles can be synthesized using this method:

Isoxazolines/Isoxazoles: Reaction with nitrile oxides yields isoxazolines, which are valuable intermediates. mdpi.commdpi.com

Pyrrolidines: Reaction with azomethine ylides provides access to highly substituted pyrrolidine (B122466) rings. nih.govrsc.org

Pyrazolines/Pyrazoles: Reaction with nitrilimines or diazoalkanes can produce pyrazoline derivatives. mdpi.com

The regioselectivity of these reactions is a critical consideration. For instance, studies on the reaction of α-(3-pyridyl)-N-phenylnitrone with various dipolarophiles showed that with electron-deficient acrylonitriles, a loss of both regio- and stereoselectivity occurred compared to reactions with electron-rich alkenes. researchgate.net This suggests that the electronic matching between the dipole and dipolarophile is finely balanced, and the presence of the pyridyl group significantly influences the outcome. Computational studies, often using Density Functional Theory (DFT), are crucial for predicting and rationalizing the observed regioselectivity by analyzing the energies of the possible transition states. nih.govnih.govrsc.org

Table 2: Examples of 1,3-Dipolar Cycloadditions with Acrylonitrile Derivatives

1,3-DipoleDipolarophileResulting HeterocycleReference
NitroneAcrylonitrileIsoxazolidine researchgate.net
Azomethine Ylide(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrileSpiropyrrolidine nih.gov
Nitrile OxideTrifluoroacetonitrile1,2,4-Triazole mdpi.com
Nitrilimine(−)-β-Caryophyllene (alkene)Pyrazoline mdpi.com

[2+2] Cycloaddition Pathways

[2+2] cycloadditions to form four-membered rings are typically forbidden as concerted thermal reactions but can be achieved through photochemical or metal-catalyzed pathways. The acrylonitrile moiety is a known participant in such reactions. Photochemical [2+2] cycloadditions, for example, can lead to the formation of cyclobutane (B1203170) derivatives. While specific studies on this compound are scarce, related reactions such as the formation of pyridines via [2+2+2] cycloadditions of alkynes and nitriles have been demonstrated, highlighting the utility of cycloadditions in building N-heterocycles. researchgate.net The development of pyridine-boryl radical-catalyzed reactions has also enabled novel [3π + 2σ] cycloadditions with bicyclo[1.1.0]butanes, which proceed through a stepwise mechanism involving cyclobutyl radical intermediates. chemrxiv.org

Mechanistic Studies of Cycloaddition Processes (e.g., stepwise radical mechanisms)

While many cycloadditions like the Diels-Alder and 1,3-dipolar reactions are often depicted as concerted, pericyclic processes, the actual mechanism can be more complex. The reaction of an electron-poor dienophile like acrylonitrile with an electron-rich diene typically follows a concerted, albeit asynchronous, pathway. libretexts.org

However, a stepwise mechanism involving a diradical intermediate can compete, particularly with nonpolar dienes. nih.gov Computational studies on the reaction of acrylonitrile with various dienes have shown that the energy difference between the concerted transition state and the stepwise diradical pathway can be small. For some dienes, the stepwise pathway is even preferred, leading to polymerization rather than cycloaddition. nih.gov This highlights the mechanistic dichotomy available to this compound.

Furthermore, modern synthetic methods have introduced explicitly stepwise radical pathways. For example, a pyridine-boryl radical can catalyze the ring-opening of a strained molecule to generate a radical that then adds to an acceptor like a vinyl azide (B81097) in a stepwise cycloaddition. chemrxiv.org Mechanistic investigations into the reaction of 2-pyridylselenyl reagents with nitriles have also suggested an asynchronous cycloaddition process. rsc.org These studies underscore that even for seemingly straightforward cycloadditions, a deep mechanistic analysis is required to understand the reactivity and selectivity observed for substrates like this compound.

Conjugate Addition Reactions (Michael Additions)

The presence of an electron-withdrawing nitrile group in conjugation with a carbon-carbon double bond activates the double bond for nucleophilic attack. This makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions.

Asymmetric Conjugate Addition

The development of asymmetric variants of the Michael addition allows for the stereocontrolled synthesis of chiral molecules. In the context of this compound derivatives, significant research has been focused on organocatalytic asymmetric conjugate additions.

Detailed research has shown that (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles are highly reactive Michael acceptors. nih.govnih.govnih.gov In one study, the catalytic asymmetric conjugate addition of isocyanoacetate esters to these substrates was achieved using phase-transfer catalysis. nih.govnih.gov This reaction, after a subsequent base-promoted cyclization, afforded highly functionalized imines with excellent enantioselectivity (up to 94% ee) and as a single diastereoisomer. nih.govnih.govnih.gov

Bifunctional thiourea (B124793) organocatalysts have also been employed for the asymmetric Michael addition of various nucleophiles to related α,β-unsaturated systems, highlighting a common strategy for achieving high enantioselectivity. mdpi.comnih.gov For instance, the addition of malonates to enones has been successfully catalyzed by proline-based tetrazole organocatalysts, yielding products with good to excellent enantioselectivities. rsc.org These methodologies underscore the potential for creating chiral centers by reacting nucleophiles with activated alkenes like this compound.

Table 1: Asymmetric Conjugate Addition to (Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles This table is based on data for substituted derivatives of this compound as specific data for the unsubstituted compound was not available in the search results.

NucleophileCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
Isocyanoacetate estersPhase-transfer catalystFunctionalized iminesUp to 94% nih.govnih.gov

Nucleophilic Additions to the Activated Double Bond

A variety of nucleophiles can add to the activated double bond of acrylonitrile derivatives in a Michael-type fashion. nih.govacs.org The reaction of phenylacetonitrile (B145931) with a related acrylonitrile derivative in the presence of piperidine (B6355638) led to the formation of a Michael adduct. beilstein-journals.org This demonstrates the ability of carbon nucleophiles to add to the electrophilic double bond.

The scope of nucleophiles extends to organometallic reagents. While Grignard reagents can react with nitriles, they can also participate in conjugate additions to α,β-unsaturated systems. masterorganicchemistry.comyoutube.comyoutube.com The specific reaction pathway often depends on the substrate and reaction conditions. Furthermore, thiols are effective nucleophiles for conjugate additions, a reaction known as the thia-Michael addition. nih.gov This reaction can be catalyzed by bases or nucleophiles and is a powerful tool for forming carbon-sulfur bonds. nih.govbeilstein-journals.org

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups, including amides, esters, carboxylic acids, and amines.

Conversion to Amides, Esters, and Acids

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. rsc.orgyoutube.com

To Amides: Controlled hydrolysis, often under mildly acidic or basic conditions, can stop the reaction at the amide stage. youtube.comyoutube.com For instance, using a TFA-H2SO4 mixture can facilitate the conversion of nitriles to amides in a single step. youtube.com Alkaline hydrogen peroxide is another reagent system used for this transformation. youtube.com Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are also effective for the selective hydration of nitriles to amides under mild conditions. orgsyn.org

To Carboxylic Acids: More vigorous hydrolysis, typically with stronger acids or bases and elevated temperatures, leads to the complete conversion of the nitrile to a carboxylic acid. rsc.orgyoutube.comrsc.org Both acid-catalyzed (e.g., with dilute HCl) and base-catalyzed (e.g., with NaOH solution) methods are commonly employed. youtube.com

To Esters: While direct conversion of a nitrile to an ester is less common, it can be achieved by first hydrolyzing the nitrile to the carboxylic acid, followed by esterification.

Table 2: General Conditions for Nitrile Group Transformations This table presents general methodologies as specific data for this compound was not available in the search results.

TransformationReagents and ConditionsProductReference
Hydrolysis to AmideTFA-H2SO4Amide youtube.com
Hydrolysis to AmideAlkaline H2O2Amide youtube.com
Hydrolysis to AmideGhaffar-Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)]Amide orgsyn.org
Hydrolysis to Carboxylic AcidDilute HCl, heatCarboxylic Acid youtube.com
Hydrolysis to Carboxylic AcidNaOH(aq), heatCarboxylate Salt youtube.com

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a route to compounds with a -CH2-NH2 functionality.

Using Metal Hydrides: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orggoogle.comreddit.comnumberanalytics.comchemistrysteps.comdocbrown.info The reaction is typically carried out in an anhydrous solvent like diethyl ether or THF, followed by an aqueous workup. numberanalytics.comchemistrysteps.comdocbrown.info

Catalytic Hydrogenation: Nitriles can also be reduced to primary amines via catalytic hydrogenation. libretexts.orggoogle.com This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum. libretexts.orggoogle.comgoogleapis.comnih.gov The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.comgoogleapis.com The addition of ammonia (B1221849) or a base like lithium hydroxide (B78521) can help improve the selectivity for the primary amine. googleapis.com

Table 3: General Reagents for the Reduction of Nitriles to Amines This table presents general methodologies as specific data for this compound was not available in the search results.

Reagent(s)Typical ConditionsProductReference
Lithium aluminum hydride (LiAlH4)1. LiAlH4, dry ether or THF2. H2O workupPrimary amine libretexts.orggoogle.comnumberanalytics.com
H2 / Raney NickelHeat, pressurePrimary amine libretexts.orggoogleapis.com
H2 / Palladium on Carbon (Pd/C)Heat, pressurePrimary amine libretexts.orgnih.gov

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can participate in various reactions, including alkylation and oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. google.comrsc.org This reaction leads to the formation of a pyridinium (B92312) salt. The reactivity can be influenced by the solvent and the nature of the alkyl halide. Microwave irradiation has been shown to promote the N-alkylation of amines in aqueous media. rsc.org The formation of pyridinium salts can also be a strategy to activate the pyridine ring for other transformations. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.orgmdpi.com The presence of electron-withdrawing groups on the pyridine ring, such as the acrylonitrile substituent, can decrease the rate of N-oxidation. researchgate.net The resulting pyridine N-oxides are themselves useful intermediates in organic synthesis. For instance, they can be used to direct further functionalization of the pyridine ring. nih.gov

Quaternization and N-Oxidation Reactions

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the electron-withdrawing acrylonitrile substituent. This influence is particularly evident in quaternization and N-oxidation reactions, where the nucleophilicity of the pyridine nitrogen is a key factor.

Quaternization:

The quaternization of pyridine derivatives involves the reaction of the lone pair of electrons on the nitrogen atom with an alkylating agent, forming a quaternary pyridinium salt. For pyridines bearing electron-withdrawing groups, such as the acrylonitrile group in this compound, this reaction is generally more challenging compared to unsubstituted or electron-rich pyridines. The electron-withdrawing nature of the substituent reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and reactivity towards electrophiles.

Despite this reduced reactivity, the quaternization of electron-deficient pyridines can be achieved using potent alkylating agents. Research has shown that methyl triflate is an effective reagent for the quaternization of nitropyridines that also contain another electron-withdrawing group. osi.lv This suggests that strong alkylating agents are necessary to overcome the deactivating effect of the substituent. A general method for the synthesis of N-alkyl pyridinium salts involves refluxing the pyridine with a 1-bromoalkane in a suitable solvent like ethanol (B145695). nih.gov Another approach describes the synthesis of N-alkylpyridinium salts via a gas-phase reaction between pure pyridine and an alkane halide under normal pressure in a solvent system, which can achieve high purity and yield. google.com

The resulting N-alkyl-4-(2-cyanoethenyl)pyridinium salts are a class of compounds with potential applications in various fields, including as components in materials and as bioactive molecules. researchgate.net The general reaction scheme for the quaternization of this compound is presented below:

Table 1: Quaternization of this compound

ReactantAlkylating AgentProduct
This compoundMethyl triflateN-Methyl-4-(2-cyanoethenyl)pyridinium triflate
This compound1-BromoalkaneN-Alkyl-4-(2-cyanoethenyl)pyridinium bromide

This table presents plausible reactions based on established methods for the quaternization of electron-deficient pyridines.

N-Oxidation:

N-oxidation of the pyridine nitrogen in this compound introduces an oxygen atom onto the nitrogen, forming the corresponding N-oxide. This transformation can significantly alter the electronic properties and reactivity of the molecule. The N-oxide moiety can act as a protecting group, a directing group in electrophilic substitution, or be a target for deoxygenation reactions. researchgate.net

The synthesis of pyridine N-oxides is typically achieved by treating the pyridine derivative with an oxidizing agent. A variety of reagents and methods have been developed for this purpose, including the use of peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or more modern catalytic systems. arkat-usa.org For instance, palladium-catalyzed direct arylation of pyridine N-oxides has been reported, highlighting the synthetic utility of these intermediates. researchgate.net The alkenylation of pyridine N-oxides can also be achieved using palladium-mediated C-H bond activation. semanticscholar.org

The presence of the unsaturated acrylonitrile group on the pyridine ring in this compound may influence the choice of oxidizing agent and reaction conditions to avoid side reactions involving the double bond or nitrile group.

Table 2: Potential N-Oxidation Reactions of this compound

ReactantOxidizing Agent/SystemProduct
This compoundm-Chloroperoxybenzoic acid (m-CPBA)3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile
This compoundHydrogen peroxide / Acetic acid3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile
This compoundH₂O₂ / Methyltrioxorhenium (MTO)3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile

This table outlines potential synthetic routes to the N-oxide based on common methods for pyridine N-oxidation.

Coordination Chemistry Aspects

The molecule this compound possesses two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This dual functionality makes it an interesting ligand for the construction of coordination polymers and discrete metal complexes. The coordination behavior will be dictated by several factors, including the nature of the metal ion (hard vs. soft acid), the counter-ion, and the reaction conditions.

The pyridine nitrogen, being a relatively hard donor, is expected to coordinate readily to a wide range of metal ions. The nitrile group, considered a softer donor, may also participate in coordination, either as a terminal ligand or as a bridging ligand between two metal centers. The presence of the electron-withdrawing acrylonitrile group will decrease the basicity of the pyridine nitrogen, potentially influencing the strength of the resulting metal-ligand bond. Studies on NNN pincer-type ligands with substituents at the 4-position of the pyridine ring have shown that electron-withdrawing groups lead to longer metal-pyridine bond lengths. nih.gov

While specific crystal structures of metal complexes with this compound are not extensively reported, the coordination chemistry of related ligands provides valuable insights. For example, silver complexes with various pyridine derivatives have been extensively studied, revealing that the stoichiometry and structure of the resulting complexes are highly dependent on the reaction conditions. mdpi.com Silver(I), being a soft acid, has a known affinity for nitrile ligands.

The synthesis of silver(I) complexes with di-4-pyridinylmethanone, a structurally analogous ligand, has been reported to form coordination polymers. researchgate.net Similarly, silver complexes with substituted terpyridines have been synthesized and structurally characterized, demonstrating the versatility of pyridine-based ligands in coordination chemistry. rsc.org The synthesis of silver(I) nitrate (B79036) complexes with lutidines (dimethylpyridines) has also been investigated, showing the formation of discrete molecular complexes. researchgate.net

Based on this, it is anticipated that this compound can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, connecting metal centers through both the pyridine and nitrile nitrogens. The latter mode of coordination would lead to the formation of one-, two-, or three-dimensional coordination polymers.

Table 3: Potential Coordination Complexes of this compound

Metal SaltLigandPotential ComplexPotential Coordination Mode
Silver(I) NitrateThis compound[Ag(this compound)₂]NO₃Monodentate (Pyridine N)
Silver(I) TriflateThis compound[Ag(this compound)(OTf)]nBridging (Pyridine N and Nitrile N)
Copper(II) ChlorideThis compound[Cu(this compound)₂Cl₂]Monodentate (Pyridine N)

This table illustrates hypothetical coordination complexes and modes based on the known chemistry of related ligands.

Computational and Theoretical Studies on 3 Pyridin 4 Yl Acrylonitrile

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of a molecule. For a molecule like 3-pyridin-4-yl-acrylonitrile, these calculations can elucidate its geometry, the distribution of electrons, and its behavior in chemical reactions and upon interaction with light.

Density Functional Theory (DFT) has become a prominent computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. bhu.ac.in Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. This approach has proven to be highly effective for examining the structural, chemical, and spectroscopic properties of organic molecules. bhu.ac.in

One of the primary applications of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometrical optimization, seeks the lowest energy arrangement of atoms on the potential energy surface. For this compound, computational studies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or cc-pVTZ, can predict bond lengths, bond angles, and dihedral (torsion) angles. bhu.ac.inmdpi.com

In a related study on (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, DFT calculations revealed that the molecule is not entirely planar. mdpi.com The pyridine (B92270) ring and the acrylonitrile (B1666552) group (-CH=C(CN)-) were found to be out of the main molecular plane, as indicated by specific torsion angles. mdpi.com For instance, the torsion angle involving the pyridine ring and the vinyl group was calculated to be significantly different from 0° or 180°, indicating a twisted conformation. mdpi.com Similar conformational analyses for this compound would involve rotating key single bonds to identify different stable conformers and their relative energies. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 1: Representative Calculated Geometrical Parameters for a Pyridin-Acrylonitrile Derivative Note: The following data is for a closely related compound, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Torsion AngleC(aryl)-C(vinyl)-C(vinyl)-C(pyridyl)Varies
Torsion AngleN(pyridyl)-C(pyridyl)-C(vinyl)-C(vinyl)Varies

Data sourced from studies on related pyridine-acrylonitrile structures. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a molecule. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For a molecule like this compound, DFT calculations can map the electron density distribution of these frontier orbitals. In a study of a para-substituted isomer, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, the HOMO was found to be localized on the trimethoxyphenyl ring and the acrylonitrile group, while the LUMO's electron density was mainly on the phenyl moiety. mdpi.com For this compound itself, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the double bond, while the LUMO would likely be centered on the electron-withdrawing acrylonitrile group. This distribution determines the molecule's electrophilic and nucleophilic sites. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are conceptual values for a typical pyridyl-acrylonitrile system.

OrbitalEnergy (eV)Description
LUMO~ -1.5 to -2.5Electron accepting capability, electrophilic sites
HOMO~ -6.0 to -7.0Electron donating capability, nucleophilic sites
Energy Gap (ΔE)~ 4.0 to 5.0Indicator of chemical reactivity and stability

Values are estimations based on related published data. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-poor regions. chemrxiv.org

Negative Regions (Red/Yellow): These areas are electron-rich, have a negative potential, and are susceptible to electrophilic attack. In this compound, such regions are expected around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, due to their lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas are electron-deficient, have a positive potential, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. bhu.ac.in

The MEP map provides a comprehensive view of the charge distribution and is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. chemrxiv.orgnih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Vibrational Frequencies (FT-IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks in FT-IR and Raman spectra. Comparing the calculated spectrum with the experimental one helps in assigning the vibrational modes to specific bonds or functional groups. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts are a valuable aid in interpreting experimental NMR spectra.

UV-Vis Spectra: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. nih.gov

Table 3: Example of Theoretically Calculated Spectroscopic Data Note: This table illustrates the type of data generated from DFT calculations for organic molecules.

SpectrumParameterCalculated Value
UV-Visλ_max (nm)~393 nm (HOMO→LUMO)
¹³C NMRChemical Shift (ppm) - C≡N~115-120 ppm
FT-IRVibrational Frequency (cm⁻¹) - C≡N stretch~2200-2240 cm⁻¹

Values are estimations based on related published data. mdpi.comnih.govresearchgate.net

To understand the properties of a molecule in its electronically excited states, such as those reached after absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orgrsc.orgresearchgate.net It is an extension of DFT that describes how the electron density of a system evolves over time when subjected to a time-dependent potential, like an electromagnetic field. benasque.org

For this compound, TD-DFT calculations are essential for simulating its UV-Vis absorption spectrum. The calculations provide the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. researchgate.net Furthermore, TD-DFT can yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. benasque.org

Analyses of the molecular orbitals involved in these electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) reveal the nature of the excited state, such as whether it is a local excitation (LE) or involves charge transfer (CT) between different parts of the molecule. mdpi.comresearchgate.net This information is crucial for designing molecules with specific photophysical properties for applications in areas like organic electronics and photochemistry.

Computational Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions, offering a microscopic view of the transformation from reactants to products. For derivatives of acrylonitrile and pyridine, these studies are crucial for understanding their reactivity and for designing new synthetic routes.

Transition State Characterization

The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical transformation. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these fleeting structures. For reactions involving acrylonitrile derivatives, such as Diels-Alder cycloadditions, the geometry and energy of the transition state determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov

In the context of related pyridine-containing molecules, computational studies have shown that the inductive effect of the pyridine ring can significantly influence the stability of transition states. acs.org For instance, the position of the nitrogen atom in the pyridine ring can alter the electron distribution in the molecule, thereby affecting the energy barrier of a given reaction. While specific studies on the transition states of this compound are not extensively documented, it is reasonable to infer that its reactions would be similarly influenced by the electronic properties of the 4-pyridyl group.

Reaction Kinetics and Thermodynamics Prediction

Computational models are not only used to identify reaction pathways but also to predict their kinetic and thermodynamic parameters. By calculating the energy difference between reactants, transition states, and products, key data such as activation energies (Ea) and reaction enthalpies (ΔH) can be determined. These values are essential for predicting reaction rates and the position of chemical equilibrium.

For example, studies on the reactions of acrylonitrile with dienes have shown that computational methods can accurately predict the competition between concerted cycloaddition and stepwise diradical pathways by comparing their activation energies. nih.gov The thermodynamics of such reactions, indicating whether the formation of a particular product is favorable, can also be reliably calculated. mdpi.com In the case of this compound, the introduction of a pyridine ring is expected to modulate the thermodynamics and kinetics of its reactions compared to unsubstituted acrylonitrile. The Hammett constants, which quantify the electronic effect of substituents, have been correlated with thermodynamic parameters in reactions involving pyridine derivatives, highlighting the predictive power of these computational approaches. researchgate.net

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational techniques offer a detailed understanding of these forces, which are fundamental to a crystal's structure and properties.

PIXEL Energy Analysis of Crystal Packing

The PIXEL method provides a quantitative analysis of the lattice energy in a crystal by partitioning it into coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the forces holding the crystal together. unimi.it

In a study of positional isomers of tolyl-substituted pyridyl-phenyl-acrylonitrile, which are structurally similar to this compound, PIXEL calculations were employed to analyze the crystal packing energies. frontiersin.org The analysis revealed that the total lattice energies were a sum of significant contributions from various molecular pairs. The method helps in identifying the most energetically significant dimers and understanding the nature of the interactions within them. researchgate.net

Table 1: PIXEL Energy Analysis for Significant Dimers in a Related Acrylonitrile Derivative

Dimer E_coul (kJ/mol) E_pol (kJ/mol) E_disp (kJ/mol) E_rep (kJ/mol) E_total (kJ/mol)
Dimer 1 -25.1 -9.6 -45.2 29.3 -50.6
Dimer 2 -18.8 -7.5 -33.1 20.1 -39.3
Dimer 3 -10.5 -4.3 -28.9 15.4 -28.3

Data adapted from a study on (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile. The values represent the calculated energy components for the most significant intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. acs.orgmdpi.com

For acrylonitrile derivatives containing pyridine rings, Hirshfeld analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. frontiersin.orgnih.govresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. frontiersin.orgnih.gov For instance, in a related pyridyl-phenyl-acrylonitrile, H···H contacts accounted for a substantial portion of the interactions, indicating the importance of van der Waals forces in the crystal packing. frontiersin.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Acrylonitrile Derivative

Contact Type Contribution (%)
H···H 45.7
C···H/H···C 28.5
N···H/H···N 12.3
C···C 5.8
N···C/C···N 2.5
Other 5.2

Data represents typical contributions observed in similar pyridyl-acrylonitrile structures.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. unimi.itresearchgate.net The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.govnih.gov

In the analysis of a closely related pyridyl-phenyl-acrylonitrile, QTAIM was used to evaluate both intramolecular and intermolecular interactions. frontiersin.org The study identified various C–H···N, C–H···C(π), and C–H···H–C interactions that contribute to the stability of the crystal structure. The electron density and Laplacian values at the BCPs provided quantitative evidence for these weak non-covalent interactions.

Table 3: QTAIM Parameters for Selected Intermolecular Interactions in a Related Acrylonitrile Derivative

Interaction ρ(r) (a.u.) ∇²ρ(r) (a.u.) Nature of Interaction
C–H···N 0.025 0.085 Weak Hydrogen Bond
C–H···C(π) 0.015 0.050 van der Waals
C–H···H–C 0.010 0.030 van der Waals

Values are representative of typical non-covalent interactions found in similar molecular crystals.

Computational Modeling of Solvatochromic Effects

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key phenomenon for understanding solute-solvent interactions. Computational modeling is a powerful tool to investigate and predict these effects for molecules like this compound.

Detailed research findings on positional isomers of acrylonitrile derivatives, including a (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, offer significant insights into the solvatochromic behavior of this class of compounds. mdpi.com Experimental studies on these molecules show that their optical properties, such as UV-Vis absorption, are strongly influenced by the solvent. mdpi.com Theoretical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to explain these observations. mdpi.com

The general approach involves optimizing the ground-state geometry of the molecule in the gas phase and in various implicit solvent models that represent different solvent polarities. mdpi.comqnl.qa The electronic transitions, which correspond to the absorption of light, are then calculated using TD-DFT. A shift in the calculated absorption maxima (λ_max) from non-polar to polar solvents indicates a solvatochromic effect. For instance, a study on a triphenylimidazole-phenylacrylonitrile derivative demonstrated positive solvatochromic fluorescence, which was attributed to different molecular conformations in various solvents. rsc.org

For a molecule like this compound, the presence of the polar pyridine nitrogen and the cyano group suggests a significant dipole moment that would be sensitive to the solvent environment. Computational models can quantify the ground-state (µ_g) and excited-state (µ_e) dipole moments. The change in dipole moment upon electronic excitation is a primary driver of solvatochromism. A larger dipole moment in the excited state compared to the ground state typically leads to a red shift (bathochromism) in polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent. Conversely, if the ground state is more stabilized, a blue shift (hypsochromism) is observed. researchgate.netmdpi.com

The following table illustrates typical data obtained from computational solvatochromism studies, showing how the calculated absorption maximum can vary with the solvent's dielectric constant.

Table 1: Illustrative TD-DFT Calculated Absorption Maxima (λ_max) for a Pyridine-Acrylonitrile Derivative in Various Solvents

Solvent Dielectric Constant (ε) Calculated λ_max (nm)
Gas Phase 1 320
Toluene 2.4 325
Dichloromethane 8.9 335
Acetonitrile 37.5 342

Note: This table is illustrative, based on general principles and findings for similar compounds, as specific data for this compound was not available in the searched literature.

Advanced Computational Methodologies

To study the behavior of this compound beyond single-molecule properties in a uniform solvent, more advanced computational techniques are required. These methods can simulate larger systems over longer timescales, providing insights into bulk properties and dynamic processes.

Coarse-Grained Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations, which treat every atom explicitly, are computationally expensive for studying large systems or long-timescale phenomena like self-assembly or polymer dynamics. Coarse-grained (CG) molecular dynamics simulations address this limitation by grouping several atoms into a single "bead" or interaction site. aps.orgfrontiersin.org This simplification reduces the number of degrees of freedom, allowing for simulations that span larger length and time scales. aps.org

For this compound, a CG model could be constructed by representing the pyridine ring as one bead and the acrylonitrile tail as another. The interactions between these beads would be designed to capture the key physical chemistry of the molecule, including:

Anisotropic interactions: To represent the directional nature of π-π stacking between pyridine rings.

Electrostatic interactions: To model the polar nature of the pyridine nitrogen and the cyano group.

Hydrogen bonding capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor.

Such a CG model would be invaluable for simulating the aggregation behavior of this compound in solution, the formation of thin films, or its interaction with other materials, phenomena that are often inaccessible to all-atom MD. researchgate.netnih.gov

Table 2: Example of a Coarse-Graining Scheme for this compound

Coarse-Grained Bead Corresponding Atoms Key Interactions Modeled
PYR C5H4N (Pyridine ring) π-π stacking, electrostatics

Note: This table represents a hypothetical but methodologically sound approach to coarse-graining the target molecule.

Kinetic Monte Carlo Simulations

Kinetic Monte Carlo (KMC) is a simulation method that models the time evolution of systems governed by a series of known, discrete events with associated rates. frontiersin.orgyoutube.com Unlike molecular dynamics, which follows the continuous trajectory of particles, KMC jumps between system states, making it exceptionally efficient for simulating processes that occur over very long timescales, often seconds or longer. epj-conferences.orgepj-conferences.org These "rare events" might include chemical reactions, diffusion hops, or conformational changes. youtube.com

There are no specific KMC simulation studies published for this compound. However, the principles of KMC are broadly applicable to phenomena relevant to this molecule. frontiersin.orgnih.gov For example, KMC could be used to model:

Crystal Growth: Simulating how individual molecules deposit onto a growing crystal surface, with rates for attachment, detachment, and surface diffusion.

Self-Assembly and Aggregation: Modeling the formation of clusters or other supramolecular structures in solution. Each step, such as the addition or removal of a molecule from a cluster, would be an event with a specific rate.

Surface Catalysis: If the molecule were used in a catalytic process, KMC could simulate the sequence of adsorption, reaction, and desorption events on a catalytic surface. youtube.com

The core of a KMC simulation is the catalog of possible events and their rates. These rates are typically derived from experimental data or calculated using theoretical methods like Transition State Theory combined with DFT calculations. The KMC algorithm then stochastically selects which event occurs next and advances the simulation time accordingly. youtube.com This approach allows for the simulation of the evolution of a system's morphology or composition over macroscopic timescales that are far beyond the reach of MD simulations. epj-conferences.org

Advanced Spectroscopic Characterization Techniques in 3 Pyridin 4 Yl Acrylonitrile Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying specific functional groups, which each have characteristic vibrational frequencies. surfacesciencewestern.com

The IR and Raman spectra of 3-pyridin-4-yl-acrylonitrile are expected to be dominated by vibrations from its key functional groups.

Nitrile (C≡N) Stretch: This is one of the most characteristic and easily identifiable peaks. The C≡N triple bond stretch typically appears as a sharp, intense band in the region of 2210-2240 cm⁻¹. In related acrylonitrile (B1666552) derivatives, this peak is observed around 2213-2229 cm⁻¹. mdpi.comresearchgate.net

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond of the acrylonitrile moiety is expected in the 1600-1650 cm⁻¹ region. Its intensity can vary.

Pyridine (B92270) Ring Vibrations: Aromatic rings exhibit a series of characteristic skeletal vibrations. For the pyridine ring, these typically appear in the 1400-1600 cm⁻¹ range (C=C and C=N stretching) and at lower wavenumbers corresponding to in-plane and out-of-plane C-H bending modes. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
C≡N Stretch2210 - 2240IR, RamanSharp, medium-to-strong intensity. Highly characteristic. mdpi.com
C=C Stretch (vinyl)1600 - 1650IR, RamanIndicates the alkene functionality.
C=C/C=N Ring Stretch1400 - 1600IR, RamanMultiple bands characteristic of the pyridine ring.
C-H Stretch (aromatic/vinyl)3000 - 3100IR, RamanAromatic and vinyl C-H bonds.
C-H Bending700 - 1000IROut-of-plane bends, can give substitution pattern information.

Vibrational spectroscopy can also offer insights into the molecule's conformation, particularly concerning the stereochemistry of the C=C double bond. The molecule is expected to exist predominantly in the more stable E-configuration to minimize steric hindrance between the pyridine ring and the nitrile group. This is supported by studies on the closely related (E)-3-(pyridin-4-yl)acrylic acid, which was confirmed to have an E-configuration. researchgate.net The specific frequencies and intensities of certain vibrational modes, especially C-H bending, can differ between E and Z isomers, allowing for conformational assignment.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule. For a conjugated system like this compound, these techniques reveal the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic absorption spectrum is expected to show intense bands corresponding to π→π* transitions within the extended conjugated system formed by the pyridine ring and the acrylonitrile moiety. Based on data from similar structures, these transitions are likely to occur in the UV-A region. mdpi.comccsenet.org For example, 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile displays a strong absorption maximum at 396 nm. mdpi.comresearchgate.net The parent this compound would be expected to absorb at a somewhat shorter wavelength. Weaker n→π* transitions, involving the non-bonding electrons on the pyridine nitrogen, may also be observed, often as a shoulder on the main absorption band.

Many related pyridyl-acrylonitrile derivatives are known to be highly fluorescent, emitting light after electronic excitation. mdpi.comccsenet.org This suggests that this compound may also exhibit fluorescence. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The position and quantum yield of the fluorescence are sensitive to the molecular structure and the solvent environment, with more polar solvents often causing a red shift in emission. mdpi.com

X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For derivatives of this compound, SCXRD studies have been instrumental in determining their molecular geometry, including bond lengths, bond angles, and torsion angles, as well as how the molecules are arranged in the crystal lattice (crystal packing).

Research on positional isomers of acrylonitrile derivatives, including a (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile (a derivative of this compound), has utilized SCXRD to reveal key structural details. mdpi.com The crystallographic data for this derivative, designated as compound V , was collected at a low temperature of 110(2) K to minimize thermal vibrations and obtain a more accurate structure. mdpi.com

The analysis of compound V showed that it crystallizes in the monoclinic crystal system with the space group P2₁ and has two molecules in the asymmetric unit (Z=2). mdpi.com The molecular structure reveals that the moieties composed of the pyridine ring and the -CH=CCN- group are not perfectly planar. mdpi.com Specifically, the torsion angles C(4)-C(5)-C(6)-C(8), C(1)-C(5)-C(6)-C(7), and C(4)-C(5)-C(6)-C(7) were found to be 13.2(4)°, 11.8(3)°, and -167.2(2)°, respectively. mdpi.com These deviations from planarity suggest that intermolecular interactions play a significant role in determining the final molecular conformation within the crystal. mdpi.com

The way these molecules pack in the crystal is also influenced by the pyridine, cyano (CN), and methoxy (B1213986) (MeO-) functional groups, leading to a distinct molecular arrangement. mdpi.com In a related series of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl)acrylonitriles, the crystal structures are stabilized by a variety of weak intermolecular interactions in the absence of strong classical hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for a this compound Derivative (Compound V)

Parameter Value
Compound Name (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
Empirical Formula C₁₇H₁₆N₂O₃
Crystal System Monoclinic
Space Group P2₁
Z 2
Temperature (K) 110(2)

Analysis of Intermolecular Interactions in the Crystalline State

The stability and physical properties of crystalline this compound derivatives are governed by a complex network of intermolecular interactions. These non-covalent forces dictate the supramolecular assembly and can influence properties such as melting point and solubility.

In the crystalline state of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl)acrylonitriles, a detailed analysis has shown that the crystal structures are stabilized by a combination of weak intermolecular C–H···N, C–H···halogen, halogen···halogen, and π-stacking interactions. researchgate.net The absence of strong, classical hydrogen bonds highlights the importance of these weaker forces in the crystal packing. researchgate.net

Hirshfeld surface analysis and 2D fingerprint plots are powerful tools used to quantify the relative contributions of these different non-covalent interactions. researchgate.net For the halo-substituted derivatives, various π-stacking motifs are observed, including homo parallel, homo slipped parallel, hetero anti-parallel, and hetero anti-parallel slipped arrangements. researchgate.net Notably, the hetero anti-parallel and slipped anti-parallel π···π interactions were identified as the most significant stabilizing dimeric motifs, with stabilization energies as high as -10.6 kcal mol⁻¹ and -9.1 kcal mol⁻¹, respectively. researchgate.net

For the (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile derivative, the molecular arrangement is affected by the pyridine, cyano, and methoxy groups, which results in a specific packing structure. mdpi.com The interactions for this family of compounds were investigated using the CCDC Mercury software, and their energies were quantified using PIXEL calculations. mdpi.com These computational methods, alongside experimental SCXRD data, provide a comprehensive picture of the energetic landscape of the crystal, revealing how subtle changes in molecular structure can lead to different packing arrangements and intermolecular interaction profiles. mdpi.com

Synthetic Utility of 3 Pyridin 4 Yl Acrylonitrile in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The unique electronic and structural characteristics of 3-pyridin-4-yl-acrylonitrile make it a valuable intermediate in the creation of more complex heterocyclic systems. The presence of the reactive acrylonitrile (B1666552) moiety, coupled with the pyridine (B92270) ring, allows for a variety of chemical transformations that lead to the formation of new rings.

Construction of Substituted Pyridines and Pyridones

While direct, documented examples of this compound being used to construct new pyridine or pyridone rings are not extensively detailed in readily available literature, its structural motifs are present in established synthetic strategies for these heterocycles. The general reactivity of α,β-unsaturated nitriles is well-established in pyridine and pyridone synthesis. For instance, multicomponent reactions involving aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source are common.

One relevant synthetic approach involves a one-pot, three-component tandem reaction under microwave irradiation. In a closely related synthesis, pyridine-3-carbaldehyde (a structural precursor) reacts with malononitrile and N-alkyl-2-cyanoacetamides to yield highly functionalized pyridones. This reaction proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. This methodology highlights how a pyridyl aldehyde, a compound structurally related to this compound, can be effectively utilized to build a substituted pyridone core.

Table 1: Synthesis of a Pyridone Derivative from a Pyridine Carbaldehyde

Reactant 1 Reactant 2 Reactant 3 Product Yield (%)

This table illustrates a reaction with a starting material structurally similar to this compound to demonstrate a relevant synthetic pathway.

Synthesis of Pyrazoles and Fused Pyrimidine/Triazine Systems

The reaction of α,β-unsaturated nitriles with hydrazine and its derivatives is a classical and efficient method for the synthesis of aminopyrazoles. The reaction typically proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring. Given this established reactivity, this compound is an ideal substrate for the synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-amine. This resulting compound, possessing both a pyridine and a pyrazole ring with a reactive amino group, is a valuable scaffold for further elaboration into more complex, fused heterocyclic systems.

While specific examples detailing the conversion of this compound into fused pyrimidine or triazine systems are not prominently featured in the reviewed literature, the general synthetic pathways are well-known. For instance, aminopyrazoles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazines. The amino group of the pyrazole can react with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring, or with appropriate reagents to construct the triazine ring.

Annulation Reactions for Polycyclic Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in the synthesis of polycyclic frameworks. The reactivity of this compound makes it a suitable candidate for participating in such reactions. For example, its electron-deficient double bond can act as a dienophile in Diels-Alder reactions, or as a Michael acceptor in cascade reactions that lead to the formation of new carbocyclic or heterocyclic rings fused to the pyridine core or to a newly formed ring system.

Specific, documented examples of this compound in annulation reactions to form complex polycyclic frameworks are sparse in the available literature. However, the principles of its reactivity suggest its potential in this area. Tandem annulation reactions of structurally related 1,3-enynes have been shown to be effective in synthesizing functionalized pyridine and pyrrole derivatives, indicating that appropriately designed reaction sequences could utilize the reactivity of this compound for the construction of polycyclic systems.

Application in the Synthesis of Advanced Organic Materials

The incorporation of the pyridylacrylonitrile moiety into larger conjugated systems is a promising strategy for the development of advanced organic materials with interesting photophysical and electronic properties. The combination of the electron-accepting pyridine and nitrile groups can influence the electronic structure of the resulting materials.

Precursors for Fluorescent Organic Materials

The pyridine and nitrile functionalities within this compound can be exploited in the design of fluorescent organic materials. The introduction of this unit into a larger π-conjugated system can lead to materials with tailored absorption and emission properties. The pyridine ring can act as an electron-accepting unit, and when combined with suitable electron-donating groups, can create donor-acceptor type fluorophores. These materials often exhibit interesting photophysical phenomena such as intramolecular charge transfer (ICT), which can lead to solvatochromism (a change in color with solvent polarity) and large Stokes shifts.

While research specifically detailing the use of this compound as a precursor for fluorescent materials is not widely available, studies on analogous nicotinonitrile-based dyes demonstrate the potential of this structural unit. For example, fluorescent dyes based on 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile have been synthesized and shown to exhibit strong solvatochromism and high fluorescence quantum yields. This indicates that the incorporation of the cyano- and pyridine-containing core structure derived from precursors like this compound is a viable strategy for developing novel fluorescent materials.

Building Blocks for Semiconducting Soft Materials

The electronic properties of this compound make it a potential building block for the synthesis of organic semiconductors. The electron-withdrawing nature of the pyridine and nitrile groups can be utilized to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer or small molecule. This is a key strategy in the design of n-type organic semiconductors, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The development of semiconducting polymers often involves the copolymerization of electron-rich (donor) and electron-poor (acceptor) monomers. The pyridylacrylonitrile unit could serve as a component of an acceptor monomer. While direct polymerization or incorporation of this compound into semiconducting polymers is not extensively documented, the use of pyridine-containing building blocks in organic semiconductors is a well-established field. The introduction of the nitrogen atom into the conjugated backbone influences the material's electronic properties, stability, and intermolecular packing, all of which are critical for charge transport. The further inclusion of the nitrile group would be expected to enhance the electron-accepting character of the resulting material.

Strategies for Diversity-Oriented Synthesis

The strategic placement of a pyridine ring, an activated alkene, and a nitrile group within this compound provides multiple avenues for diversification, enabling the generation of a rich library of compounds with significant skeletal and stereochemical diversity. The pluripotent nature of this starting material allows for the application of various DOS strategies, including reagent-based and scaffold-based approaches, often employing multicomponent and tandem reactions.

The core principle behind employing this compound in DOS is the selective and sequential reaction of its distinct functional groups. The pyridine nitrogen offers a site for alkylation, quaternization, and N-oxide formation, which can modulate the electronic properties of the entire molecule and provide handles for further functionalization. The electron-deficient double bond is a prime candidate for nucleophilic additions, such as Michael additions, and participates readily in cycloaddition reactions. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, or it can be a key participant in cycloaddition and multicomponent reactions.

Reagent-Based Diversification

In a reagent-based diversification strategy, a common substrate is treated with a diverse set of reagents to generate a library of structurally related products. This compound is an ideal substrate for this approach. For instance, the Michael addition of various nucleophiles to the activated double bond can introduce a wide range of substituents at the β-position.

Nucleophile ClassResulting Scaffold SubstructurePotential for Further Diversification
Thiols (R-SH)3-Aryl/alkylthio-3-(pyridin-4-yl)propanenitrileOxidation of sulfur, further substitution on R group
Amines (R₂NH)3-Amino-3-(pyridin-4-yl)propanenitrileN-alkylation, acylation, formation of heterocyclic rings
Carbanions (e.g., malonates)Substituted glutaratesCyclization reactions to form carbocyclic and heterocyclic rings

This strategy allows for the rapid generation of a library of compounds with diverse appendages, each of which can be further modified to expand the chemical space explored.

Scaffold-Based Diversification

Scaffold-based diversification aims to produce a collection of molecules with fundamentally different core structures from a common starting material. The rich reactivity of this compound can be harnessed to construct a variety of heterocyclic and carbocyclic scaffolds.

One powerful approach is the use of cycloaddition reactions. The activated double bond can act as a dienophile in Diels-Alder reactions with various dienes, leading to the formation of substituted cyclohexene (B86901) derivatives. nih.gov Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, and nitrones can be employed to generate five-membered heterocyclic rings like triazoles, isoxazoles, and isoxazolidines, respectively.

The nitrile group can also be a key player in scaffold diversification. For example, it can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazole rings, a common motif in medicinal chemistry. mdpi.com

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valuable in DOS for their efficiency and ability to generate molecular complexity rapidly. This compound can be a versatile component in various MCRs. For instance, its activated double bond and nitrile functionality can participate in cascade reactions to build intricate polycyclic systems.

A hypothetical MCR could involve the reaction of this compound with an amine and a 1,3-dicarbonyl compound. The initial Michael addition of the amine to the acrylonitrile would be followed by condensation with the dicarbonyl compound and subsequent cyclization to yield highly substituted dihydropyridine or pyrimidine derivatives. The diversity of the final products can be readily achieved by varying the amine and dicarbonyl inputs.

MCR TypeReactant ClassesResulting Scaffold
Hantzsch-like reactionAldehyde, β-ketoester, Ammonia sourceDihydropyridine
Gewald reactionα-cyanoester, Sulfur, AmineThiophene
Ugi reactionIsocyanide, Carboxylic acid, Amine, Aldehyde/Ketoneα-acylamino carboxamide

Tandem and Cascade Reactions

The multiple reactive sites in this compound make it an excellent substrate for tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of bond-forming events. This approach can lead to the formation of complex polycyclic structures in a single, efficient step.

For example, a reaction sequence could be initiated by a Michael addition to the double bond, which then positions a nucleophilic group for an intramolecular cyclization onto the nitrile group. This strategy can be used to construct a variety of fused heterocyclic systems. The specific outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, allowing for divergent synthesis from a common intermediate.

Catalytic Applications Involving 3 Pyridin 4 Yl Acrylonitrile

3-Pyridin-4-YL-acrylonitrile as a Substrate in Catalytic Reactions

The activated double bond in this compound makes it an excellent Michael acceptor and a participant in various metal-catalyzed reactions.

Asymmetric Catalysis (e.g., Asymmetric Conjugate Addition)

The electron-withdrawing nature of the nitrile group in this compound activates the alkene moiety for nucleophilic attack, making it a suitable substrate for asymmetric conjugate addition reactions. These reactions are crucial for the enantioselective synthesis of complex molecules.

Research has demonstrated the utility of derivatives of this compound as reactive Michael acceptors. For instance, (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles have been shown to react with isocyanoacetate esters in the presence of phase-transfer catalysts. depaul.edursc.org This reaction proceeds to form functionalized imines with high enantiomeric excess (up to 94% ee) and as a single diastereoisomer after a base-promoted cyclization. depaul.edursc.org The use of Cinchona-derived quaternary ammonium (B1175870) salts as catalysts has been instrumental in achieving high stereoselectivity in these transformations. researchgate.net

Catalyst TypeNucleophileProduct TypeEnantiomeric Excess (ee)Reference
Phase-Transfer Catalyst (Cinchona-derived)Isocyanoacetate estersFunctionalized iminesUp to 94% depaul.edursc.org

This table summarizes the key aspects of the asymmetric conjugate addition reactions involving derivatives of this compound.

Metal-Catalyzed Transformations (e.g., Hydrogenation, Cross-Couplings)

The carbon-carbon double bond and the nitrile group in this compound are amenable to various metal-catalyzed transformations, most notably hydrogenation and cross-coupling reactions.

Hydrogenation: The selective hydrogenation of the nitrile group or the alkene in α,β-unsaturated nitriles is a valuable synthetic transformation. While specific studies on the hydrogenation of this compound are not extensively detailed in the provided search results, the hydrogenation of related nitriles provides insight into potential catalytic systems. For instance, palladium on carbon (Pd/C) has been used for the liquid-phase heterogeneous catalytic hydrogenation of nitriles to primary amines. nih.govacs.org The reaction conditions, such as solvent and acidic additives, can significantly influence the selectivity and yield of the desired amine. nih.govacs.org For example, the hydrogenation of 3-phenylpropionitrile (B121915) over Pd/C in a dichloromethane/water mixture with acidic additives yielded the corresponding primary amine. nih.gov Cobalt nanoparticles have also been investigated for the selective hydrogenation of nitriles, with the crystal phase of the cobalt catalyst influencing the product distribution. mdpi.comgoogle.com Furthermore, iridium(III) complexes have been shown to be effective for the ionic hydrogenation of pyridines to piperidines, a transformation that could be relevant for the pyridine (B92270) ring of this compound under specific conditions. chemrxiv.org

Cross-Coupling Reactions: The vinyl group and the pyridine ring in this compound offer two potential sites for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of complex organic molecules. rsc.orgnih.govwikipedia.orgacs.org For example, the synthesis of aryl acrylonitriles has been achieved through the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides. researchgate.netnih.gov This methodology could potentially be adapted for the functionalization of the vinylic position of this compound. The pyridine ring itself can participate in cross-coupling reactions. For instance, 3- and 4-pyridylboronic acids are stable and effective partners in Suzuki coupling reactions for the synthesis of various bipyridine-based compounds. mdpi.com

Pyridine Moiety as a Ligand in Metal Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This allows the molecule to act as a ligand, forming metal complexes with interesting structural and catalytic properties.

Design and Synthesis of Pyridine-Containing Ligands

The modification of the this compound structure can lead to the design of novel pyridine-containing ligands. Synthetic strategies often involve cross-coupling reactions to build more complex ligand architectures, such as bipyridines and terpyridines.

The synthesis of bipyridine derivatives can be achieved through various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. researchgate.net For example, the Suzuki coupling of pyridylboronic acids with halopyridines is a common method. mdpi.com The synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands has been reported starting from 3-hydroxy-5-bromopyridine via cross-coupling and subsequent iodination. rsc.org Terpyridine ligands can be synthesized through methods like the ring assembly methodology, which involves the condensation of a ketone with an aldehyde, or through palladium-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net These synthetic routes offer the flexibility to introduce various functional groups onto the pyridine rings, thereby tuning the electronic and steric properties of the resulting ligands. rsc.org

Coordination Chemistry of 4-Pyridyl Ligands with Transition Metals

The 4-pyridyl group is a common motif in coordination chemistry, readily forming complexes with a wide range of transition metals. The coordination typically occurs through the nitrogen atom of the pyridine ring. The resulting metal complexes can exhibit various geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, the other ligands present, and the reaction conditions. capes.gov.br

The coordination of 4-pyridyl ligands can lead to the formation of both mononuclear and polynuclear complexes, as well as coordination polymers. For example, pyridine-2,4,6-tricarboxylic acid reacts with various metal ions to form coordination polymers with different dimensionalities. chemscene.com The synthesis of dinuclear copper(I) and silver(I) complexes with a bipyridine-type ligand has also been reported, where the metal centers are bridged by diphosphine ligands. mdpi.com The electronic properties of the metal-ligand bond can be influenced by substituents on the pyridine ring, which in turn can affect the properties of the resulting complex.

Application of Metal-Pyridine Complexes in C-C and C-X Bond Formations

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The role of the pyridine ligand is often to modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity.

Palladium complexes with pyridine-containing ligands are particularly prevalent in cross-coupling catalysis. For example, palladium-catalyzed asymmetric oxidative [2+2] annulation of arylboronic acids with alkenes has been achieved using axially chiral 2,2'-bipyridine ligands to synthesize chiral benzocyclobutenes with excellent enantioselectivities. rsc.org Ruthenium complexes with pincer-type ligands featuring a dearomatized pyridine backbone have been shown to catalyze the hydration of nitriles to amides under mild conditions. rug.nlbu.edu Iron complexes supported by PNP pincer ligands have been investigated for the hydrogenation of alkenes. mdpi.com The design of the pyridine ligand, including the introduction of specific substituents, is crucial for optimizing the performance of these catalytic systems.

Cooperative Catalysis

Cooperative catalysis is a strategy in which multiple distinct catalytic species work in concert to achieve a chemical transformation that is inefficient or unattainable by any single catalyst alone. This can involve a variety of catalyst combinations, including multiple metal centers or, more relevant to this compound, a metal center and a functional organic molecule. In such systems, the organic component is not merely a passive scaffold for the metal but plays an active role in the reaction mechanism.

While specific research detailing this compound as a cooperative catalyst is not extensively documented, its structure is analogous to other systems where cooperative catalysis is well-established. For instance, in reactions like the hydrogenation of polar bonds, a transition metal center and a Lewis basic site on a ligand can cooperate. The metal activates dihydrogen, while the basic site on the ligand can interact with and polarize the substrate. Given its pyridyl nitrogen, this compound has the potential to act as the organic component in such a cooperative pairing, assisting in substrate activation.

Furthermore, the concept extends to processes where the catalyst and substrate cooperate. For example, the on-surface synthesis of polymers can be guided by cooperative effects between molecules and metal adatoms, leading to selective C-H bond activation. researchgate.net The defined geometry and electronic properties of this compound make it a candidate for such surface-mediated cooperative polymerizations.

Metal-Ligand Cooperation Mechanisms

Metal-ligand cooperation (MLC) is a prominent concept within catalysis where both the metal and the ligand are directly involved in the elementary steps of a catalytic cycle, such as bond activation. nih.govwikipedia.org This is distinct from classical catalysis where ligands are often "spectators," primarily tuning the steric and electronic properties of the metal center without direct participation in bond-making or bond-breaking with the substrate. nih.govresearchgate.net MLC is particularly prevalent in complexes featuring "pincer" ligands, especially those with a central pyridine ring, which can undergo dearomatization-aromatization cycles to facilitate reactions. nih.govresearchgate.net

The structure of this compound is highly relevant to MLC. The pyridine nitrogen can coordinate to a metal center, while the acrylonitrile (B1666552) group can either be the reactive substrate or a functional part of a larger ligand scaffold. In MLC mechanisms involving pyridine-based pincer ligands, a basic site on one of the ligand's arms can deprotonate, leading to the dearomatization of the pyridine ring and the creation of a reactive site on the ligand itself. nih.gov This dearomatized ligand, in cooperation with the metal, can then activate substrates.

A key example of MLC is the hydrogenation of unsaturated bonds. In systems using pincer complexes, the metal and a basic site on the ligand can cooperatively cleave H₂, forming a metal-hydride and a protonated ligand. This bifunctional system can then efficiently transfer the hydrogen atoms to a substrate. Research on zinc pincer complexes has demonstrated that MLC is crucial for the catalytic hydrogenation of ketones and imines, proceeding through a mechanism where the aromatization/dearomatization of the ligand facilitates H₂ activation and product release. nih.govresearchgate.net

The table below summarizes findings from studies on related pincer complexes that demonstrate the principle of metal-ligand cooperation, which could be extrapolated to systems involving this compound.

Catalyst SystemSubstrateKey Mechanistic FeatureProductReference
PNP-Zinc Pincer ComplexImines, KetonesAromatization/Dearomatization MLCAmines, Alcohols nih.govresearchgate.net
Ruthenium Pincer ComplexNitrilesMLC-mediated nucleophilic additionAmides
Rhenium Pincer ComplexDinitrogen (N₂)Cooperative 2H⁺/2e⁻ transfer for N transferBenzonitrile nih.gov

In the context of this compound, one can envision a scenario where it acts as the substrate in an MLC-driven reaction. A pincer catalyst could activate the C=C double bond or the C≡N triple bond through a cooperative mechanism. For instance, a metal-hydride could add to the β-carbon of the acrylonitrile unit, while a basic site on the ligand interacts with the α-proton or the nitrile group, facilitating subsequent steps. The pyridine moiety of this compound would likely coordinate to the metal center, positioning the acrylonitrile group for this intramolecular-like activation. This mode of activation has been shown to facilitate reactions such as oxo- and aza-Michael additions to unsaturated nitriles under mild conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Pyridin-4-YL-acrylonitrile, and how can purity be optimized?

  • Methodology :

  • Catalytic dehydration : Ethyl 3-hydroxypropionate (derived from microbial catalysis of lignocellulosic glucose) can be dehydrated using TiO₂ as a solid acid catalyst. This method minimizes side reactions and improves yield .
  • Purification : Recrystallization in anhydrous ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Key considerations : Avoid moisture during synthesis to prevent hydrolysis of the nitrile group.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety protocols :

  • Use PPE (nitrile gloves, lab coat, goggles) due to acrylonitrile derivatives’ toxicity .
  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent polymerization .
    • Decontamination : Spills require immediate neutralization with 10% sodium hydroxide followed by ethanol wash .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H NMR (DMSO-d6) peaks: pyridyl protons (δ 8.5–8.7 ppm), acrylonitrile vinyl protons (δ 6.2–6.5 ppm, coupling constant J = 16 Hz) .
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=C) .
    • Quantitative analysis : GC-MS with a DB-5 column (m/z 144 for pyridyl fragment) .

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in this compound crystals?

  • Refinement strategy :

  • Use SHELXL for high-resolution refinement: Apply anisotropic displacement parameters for non-H atoms. For twinned crystals, employ the TWIN command with a BASF scale factor .
  • Validate with Rint (<5%) and GooF (0.9–1.1) metrics. Cross-check hydrogen bonding via PLATON .
    • Pitfalls : Avoid overfitting by constraining thermal parameters for low-resolution data.

Q. What catalytic mechanisms enable acrylonitrile derivatives to participate in C–C coupling reactions?

  • Mechanistic insights :

  • The pyridyl nitrogen acts as a Lewis base, coordinating to transition metals (e.g., Pd, Ni) in cross-coupling reactions. The acrylonitrile group facilitates π-backbonding, stabilizing intermediates .
  • Experimental design : Use in situ XAS (X-ray absorption spectroscopy) to track metal-ligand interactions during catalysis .

Q. How should researchers address contradictory data in reaction yield optimization?

  • Case study : Discrepancies in TiO₂-catalyzed dehydration yields (e.g., 60% vs. 85% in replicate trials).

  • Root-cause analysis :

Replicate under controlled humidity (<5% RH) to isolate moisture effects.

Use TGA (thermogravimetric analysis) to verify catalyst activation (calcination at 400°C for 4 hours) .

Apply ANOVA to identify statistically significant variables (e.g., temperature, catalyst loading) .

Notes for Methodological Rigor

  • Reproducibility : Document batch-specific variations (e.g., catalyst lot numbers) to trace anomalies .
  • Ethical compliance : Follow institutional guidelines for acrylonitrile handling (EPA/OSHA protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.